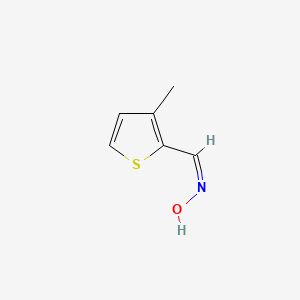
3-Methylthiophene-2-carboxaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthiophene-2-carboxaldehyde oxime is an organic compound with the molecular formula C6H7NOS. It is derived from 3-Methylthiophene-2-carboxaldehyde, a thiophene derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylthiophene-2-carboxaldehyde oxime can be synthesized from 3-Methylthiophene-2-carboxaldehyde through an oximation reaction. The typical procedure involves reacting 3-Methylthiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthiophene-2-carboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group.
Reduction: The oxime group can be reduced to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces 3-Methylthiophene-2-carboxylic acid.
Reduction: Produces 3-Methylthiophene-2-carboxaldehyde amine.
Substitution: Produces various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylthiophene-2-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-Methylthiophene-2-carboxaldehyde oxime exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylthiophene-2-carboxaldehyde: The parent compound, which lacks the oxime group.
2-Formyl-3-methylthiophene: A structural isomer with the formyl group at a different position.
3-Methylthiophene-2-carboxylic acid: An oxidation product of the oxime
Uniqueness
3-Methylthiophene-2-carboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C6H7NOS |
|---|---|
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
(NZ)-N-[(3-methylthiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7NOS/c1-5-2-3-9-6(5)4-7-8/h2-4,8H,1H3/b7-4- |
InChI-Schlüssel |
ZZGCONMEXMLKLV-DAXSKMNVSA-N |
Isomerische SMILES |
CC1=C(SC=C1)/C=N\O |
Kanonische SMILES |
CC1=C(SC=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


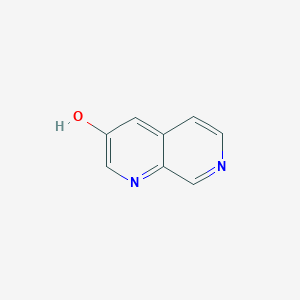
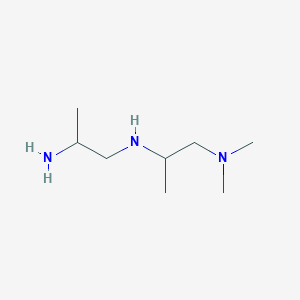
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
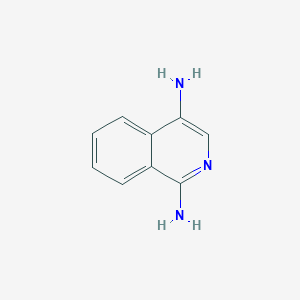
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
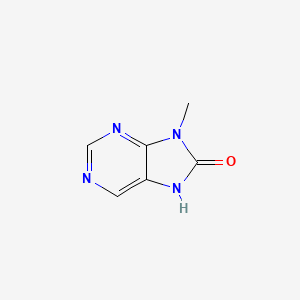
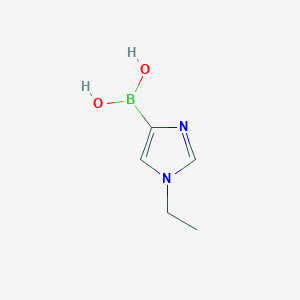
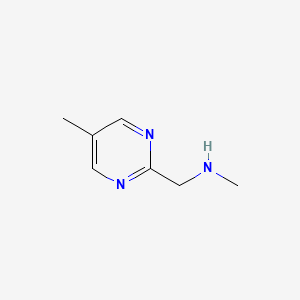
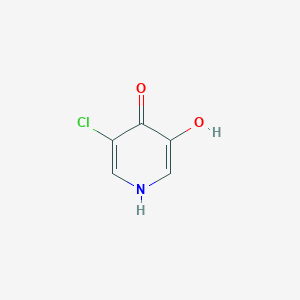



![2-Methylimidazo[1,2-a]pyridin-5-ol](/img/structure/B11921905.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11921913.png)
